molecular formula C11H13BrO3S B7849186 Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

Cat. No.: B7849186
M. Wt: 305.19 g/mol
InChI Key: MLIIWCGYNIWAFV-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate (CAS 229008-02-0) is a high-purity brominated thiophene ester serving as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. This compound is structurally characterized by a bromothiophene moiety linked to a keto-ester chain, a configuration of significant interest in the design and synthesis of novel thiophene-based heterocycles . Thiophene derivatives are extensively investigated for their biological activities, with recent studies highlighting their promising potential as antibacterial agents, particularly against challenging pathogens like extensively drug-resistant (XDR) Salmonella Typhi . The 5-bromothiophene group acts as a key functional handle, enabling further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create a diverse library of bioactive molecules for structure-activity relationship (SAR) studies . The compound's utility extends to materials science, where thiophene-based trimers and polymers are valued for their electronic properties and applications in biosensing and bioelectronics . It is strictly intended for research purposes in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-2-15-11(14)5-3-4-8(13)9-6-7-10(12)16-9/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIIWCGYNIWAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 5 Bromothiophen 2 Yl 5 Oxopentanoate

Strategies for the Construction of the 5-Bromothiophen-2-yl Moiety

The synthesis of the substituted thiophene (B33073) core is a critical aspect of forming the target molecule. The aromatic nature of the thiophene ring makes it amenable to electrophilic substitution, which is a primary method for its functionalization. However, achieving specific substitution patterns, such as the 2,5-disubstitution required for the target compound, necessitates careful control of reaction conditions and reagent selection.

Regioselective Bromination Approaches for Thiophene Derivatives

Thiophene's high reactivity towards electrophiles means that direct bromination can often lead to polysubstituted products. Therefore, achieving regioselective monobromination at the desired position is a significant synthetic challenge. The C2 and C5 positions of thiophene are the most susceptible to electrophilic attack.

Several strategies have been developed to control the bromination of thiophene and its derivatives:

Direct Bromination with Controlled Stoichiometry: The use of bromine in the presence of a catalyst like iron (Fe) can lead to the formation of 2-bromothiophene (B119243). However, controlling the reaction to prevent di- and polybromination can be difficult.

N-Bromosuccinimide (NBS): NBS is a milder brominating agent often used for the regioselective bromination of activated aromatic rings like thiophene. It can be used to introduce a bromine atom selectively, often at the α-position (C2 or C5). For instance, 2-methylthiophene (B1210033) reacts with NBS in carbon tetrachloride to achieve bromination.

Lithiation-Bromination: A powerful and highly regioselective method involves directed ortho-metalation. Thiophene or a substituted thiophene can be treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to selectively deprotonate a specific carbon atom, forming a lithiated intermediate. This intermediate then reacts with an electrophilic bromine source (like Br₂) to install the bromine atom at the desired position with high precision. This method is particularly useful for introducing bromine at positions that are not electronically favored for direct electrophilic attack.

Method Reagent(s) Typical Conditions Outcome Reference(s)
Direct BrominationBr₂, Fe catalystVariesCan produce 2-bromothiophene, risk of polysubstitution.
NBS BrominationN-Bromosuccinimide (NBS)CCl₄, refluxSelective bromination, often at the most activated position.
Lithiation-Bromination1. n-BuLi2. Br₂THF, -78 °C to RTHighly regioselective bromination at the lithiated position.

Functionalization of Thiophene Rings via Electrophilic Substitution

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry, allowing for the introduction of a wide array of functional groups. These reactions proceed via the attack of an electrophile on the electron-rich thiophene ring to form a stabilized carbocation intermediate, followed by the restoration of aromaticity.

Key electrophilic substitution reactions for functionalizing thiophene include:

Nitration, Sulfonation, and Halogenation: These are classic electrophilic substitution reactions that introduce nitro, sulfonyl, and halogen groups, respectively. The conditions for these reactions are generally milder than those required for benzene (B151609) due to thiophene's higher reactivity.

Friedel-Crafts Acylation: This is arguably the most relevant reaction for the synthesis of the target compound. It involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The reaction introduces an acyl group onto the aromatic ring. For thiophene, this reaction is highly efficient and typically occurs at the C2 position. If the C2 position is blocked, acylation proceeds at the C5 position. The resulting acylthiophene is deactivated, which prevents further acylation reactions. A direct synthesis of 5-benzoyl-2-bromothiophene has been demonstrated by reacting 2-bromothiophene with benzoyl chloride and stannic chloride, showcasing the feasibility of acylating a pre-brominated thiophene ring at the 5-position. This approach is a strong precedent for the synthesis of Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate via acylation of 2-bromothiophene with a suitable glutaric acid derivative.

Reaction Reagents Product Type Reference(s)
NitrationHNO₃ / Ac₂O2-Nitrothiophene
HalogenationBr₂ or Cl₂2-Halothiophene
SulfonationH₂SO₄Thiophene-2-sulfonic acid
Friedel-Crafts AcylationRCOCl, Lewis Acid (e.g., AlCl₃, SnCl₄)2-Acylthiophene

Synthetic Routes to Halogenated Thiophenes through Cyclization Reactions

An alternative to functionalizing a pre-formed thiophene ring is to construct the ring itself with the desired substituents already incorporated. Several cyclization methods have been developed to synthesize thiophene derivatives from acyclic precursors.

Cyclization of Functionalized Alkynes: Thiophene derivatives can be synthesized through the metal-catalyzed heterocyclization of alkynes containing a sulfur nucleophile. For instance, 1-mercapto-3-yn-2-ols can be converted into substituted thiophenes using a palladium iodide catalyst. Halogenated thiophenes can be prepared by treating (Z)-1-en-3-ynyl sulfanes with copper(II) halides (CuX₂), which promotes cyclization and incorporates a halogen atom onto the thiophene ring.

Halocyclization of Alkynoic Thioesters: A one-pot synthesis of halogenated thiophenes can be achieved through the halocyclization of alkynoic thioesters using N-halosuccinimides (NBS or NIS), followed by an oxidative aromatization step.

Gewald Reaction: While the classic Gewald reaction typically produces 2-aminothiophenes, modifications and subsequent reactions can be used to introduce halogens. This reaction involves the condensation of a ketone or aldehyde with a β-cyanoester in the presence of elemental sulfur and a base.

These cyclization strategies offer a powerful way to build the thiophene ring with a specific substitution pattern, often with high regioselectivity.

Formation of the Ethyl 5-Oxopentanoate (B1240814) Chain

The second major component of the target molecule is the five-carbon chain containing a ketone and an ethyl ester, known as a γ-keto ester. Its synthesis can be approached through general methods for keto ester formation or via routes specific to γ-keto esters.

General Synthesis of Keto Esters: Foundational Reactions (e.g., Acetoacetylation, Transesterification)

The synthesis of keto esters is a well-established area of organic chemistry.

Acetoacetic Ester Synthesis: This classic method is primarily used for synthesizing ketones and α-substituted ketones. It involves the deprotonation and subsequent alkylation of the α-carbon of ethyl acetoacetate. While not a direct route to γ-keto esters, the principles of enolate alkylation are fundamental.

Claisen Condensation: This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. It is a primary method for creating the β-keto ester functional group.

Transesterification: This process is used to exchange the alcohol portion of an ester. It is particularly relevant in the synthesis of various β-keto esters from commercially available starting materials like ethyl acetoacetate, by reacting them with a different alcohol under catalytic conditions.

Specific Routes to Ethyl 5-Oxopentanoate and Related γ-Keto Esters

More direct methods are available for the synthesis of γ-keto esters like ethyl 5-oxopentanoate.

Oxidation of Precursors: A direct synthesis of ethyl 5-oxopentanoate involves the oxidation of ethyl 5-bromopentanoate. One documented procedure uses pyridine (B92270) N-oxide in refluxing toluene (B28343) to achieve this transformation.

Hydration of Alkynoates: A modern and atom-economical method for preparing γ-keto esters is the gold(III)-catalyzed hydration of 3-alkynoates. This reaction proceeds regioselectively due to the participation of the neighboring ester carbonyl group, leading to high yields of the desired γ-keto ester under mild conditions.

Homologation of β-Keto Esters: Zinc carbenoid-mediated reactions can be used to insert a methylene (B1212753) group into β-keto esters, effectively converting them into γ-keto esters in a one-pot procedure.

Friedel-Crafts Acylation: As mentioned previously, the most convergent approach to the final target molecule, this compound, is the Friedel-Crafts acylation of 2-bromothiophene. This would utilize an acylating agent that already contains the required carbon chain and ester, such as ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride). The Lewis acid-catalyzed reaction would directly form the carbon-carbon bond between the thiophene ring and the keto-ester chain. This strategy is highly efficient as it constructs the key bond and sets the ketone functionality in a single step.

Method Starting Material(s) Key Reagent(s) Product Reference(s)
OxidationEthyl 5-bromopentanoatePyridine N-oxideEthyl 5-oxopentanoate
HydrationA 3-alkynoate esterAu(III) catalystγ-Keto ester
HomologationA β-keto esterDiethylzinc, Diiodomethaneγ-Keto ester
Friedel-Crafts Acylation2-Bromothiophene, Ethyl 5-chloro-5-oxopentanoateLewis Acid (e.g., SnCl₄, AlCl₃)This compound

Advanced Approaches to Oxo-Ester Structures via Michael Additions

The formation of oxo-ester structures, a key feature of this compound, can be effectively achieved through Michael additions. This reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation. wikipedia.org In the context of synthesizing oxo-esters, a Michael donor, such as an enolate derived from a ketone or a related stabilized carbanion, attacks a Michael acceptor, like an α,β-unsaturated ester. wikipedia.org

A practical synthetic sequence for α,δ-dioxoesters has been developed utilizing a regio- and stereoselective Michael addition as the key transformation. mdpi.com This approach involves the addition of a chiral ketimine to an electrophilic alkene, leading to the formation of a new quaternary stereocenter with high enantiomeric excess. mdpi.com While this specific example leads to an α,δ-dioxoester, the underlying principle of using a Michael addition to construct the carbon skeleton of an oxo-ester is broadly applicable. For the synthesis of the target compound, a conceivable Michael addition approach would involve the reaction of an enolate derived from a suitable bromothiophene ketone with an acrylate (B77674) ester.

The versatility of the Michael reaction is further highlighted by its use in various contexts, including intramolecular versions for the synthesis of cyclic ethers and its role in polymerization processes. wikipedia.orgnih.gov The reaction can be catalyzed by a range of catalysts, including bifunctional iminophosphoranes, which have been shown to be effective in promoting enantioselective intramolecular oxa-Michael reactions of alcohols to α,β-unsaturated esters. acs.org

Table 1: Illustrative Michael Addition for Oxo-Ester Synthesis

Michael Donor Michael Acceptor Product Type Catalyst/Conditions Typical Yield
Ketone Enolate α,β-Unsaturated Ester γ-Keto Ester Base (e.g., LDA, NaH) Good to Excellent
Malonate Ester α,β-Unsaturated Ketone δ-Keto Ester Base (e.g., NaOEt) High

Convergent Synthesis Strategies for Assembling the Target Compound

Cross-Coupling Reactions Involving Brominated Thiophenes (e.g., Suzuki-Miyaura, Kumada)

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The presence of a bromine atom on the thiophene ring of the target compound makes it an ideal candidate for synthesis via these methods.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For the synthesis of the target molecule, a key step could involve the coupling of a 5-bromothiophen-2-ylboronic acid derivative with a suitable keto-ester fragment containing a halide, or conversely, the coupling of 2,5-dibromothiophene (B18171) with a suitable organoboron reagent, followed by further functionalization. The synthesis of various arylthiophene derivatives has been successfully achieved using Suzuki-Miyaura reactions. nih.govmdpi.com For instance, novel 2,5-biaryl-3-hexylthiophene derivatives have been synthesized via this method in moderate to good yields. nih.gov

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide in the presence of a nickel or palladium catalyst. nih.govjcu.edu.au This reaction is particularly useful for the synthesis of polythiophenes and other conjugated polymers. nih.govrsc.orgresearchgate.net A synthetic strategy for the target compound could involve the preparation of a Grignard reagent from 2,5-dibromothiophene, which is then coupled with a suitable electrophile containing the oxo-pentanoate side chain. The Kumada reaction is often performed as a one-pot reaction, where the Grignard reagent is prepared and then coupled with the addition of a dibromothiophene and a metal catalyst. nih.gov

Table 2: Comparison of Suzuki-Miyaura and Kumada Couplings for Thiophene Functionalization

Reaction Coupling Partners Catalyst Key Advantages
Suzuki-Miyaura Organoboron compound + Organohalide Palladium Mild conditions, high functional group tolerance, commercially available reagents. nih.govresearchgate.net

Coupling Strategies Leveraging Keto Ester Reactivity

The keto-ester functionality within the target molecule also presents opportunities for strategic bond formation. Palladium-catalyzed reactions of β-keto esters can proceed through the formation of palladium enolates, which can then undergo various transformations, including allylation and Michael additions. nih.gov While the target molecule is a γ-keto ester, the reactivity principles of keto esters can be adapted.

Copper-catalyzed coupling reactions have also been shown to be effective with β-keto esters acting as versatile ligands. acs.org For instance, ethyl 2-oxocyclohexanecarboxylate can promote copper(I)-catalyzed C-N, C-O, and C-S coupling reactions of aryl halides. acs.org Furthermore, copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters can lead to the formation of functionalized lactones, demonstrating the utility of keto esters in complex transformations. beilstein-journals.org

A novel method for ketone synthesis involves the palladium-catalyzed, copper-mediated coupling of thiol esters and boronic acids under nonbasic conditions. organic-chemistry.orgnih.gov This approach could be conceptually applied by using a thiophene-containing thiol ester and a boronic acid with the appropriate side chain.

Multi-Component Reactions for Integrated Molecular Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. MCRs are characterized by their high atom economy, operational simplicity, and potential for generating molecular diversity. nih.govresearchgate.net

Chemical Reactivity and Derivatization Pathways of Ethyl 5 5 Bromothiophen 2 Yl 5 Oxopentanoate

Transformations of the 5-Bromothiophene Substructure

The 5-bromothiophene moiety is an electron-rich aromatic system bearing a halogen atom, which serves as a key handle for various functionalization reactions. Its reactivity is primarily centered around the carbon-bromine bond and the adjacent C4 position on the thiophene (B33073) ring.

The carbon-bromine bond at the C5 position of the thiophene ring is an ideal site for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prevalent in this context due to their efficiency and functional group tolerance. nih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a widely used method for forming new aryl-aryl or aryl-vinyl bonds.

Stille Coupling: This involves the reaction of the bromothiophene with an organotin compound (stannane) catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with a nickel or palladium catalyst. jcu.edu.au

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the bromothiophene with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between the bromothiophene and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromothiophene with amines.

These reactions provide a robust platform for extending the molecular framework of Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate, allowing for the introduction of diverse substituents at the C5 position.

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₃PO₄)C(sp²)-C(sp²)
StilleAr-Sn(Bu)₃Pd(PPh₃)₄C(sp²)-C(sp²)
KumadaAr-MgBrNi(dppp)Cl₂ or Pd catalystC(sp²)-C(sp²)
SonogashiraR-C≡CHPd(PPh₃)₄, CuI, Base (e.g., Amine)C(sp²)-C(sp)
Buchwald-HartwigR₂NHPd catalyst, Ligand, BaseC(sp²)-N

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, to form a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by various electrophiles. baranlab.org

In the context of this compound, while the bromine atom itself is not a strong DMG, the sulfur atom within the thiophene ring can direct lithiation to the adjacent C2 and C5 positions. However, the most acidic proton on the thiophene ring is typically at an alpha-position. For 2,5-disubstituted thiophenes, deprotonation occurs at one of the beta-positions (C3 or C4). The acyl group at C2, being electron-withdrawing, increases the kinetic acidity of the adjacent C3 proton. However, chelation control involving the carbonyl oxygen and the lithium base could potentially direct metalation to the C3 position. The resulting organolithium species can be quenched with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups. This method offers a complementary strategy to cross-coupling for functionalizing the thiophene ring. organic-chemistry.org

Aromatic rings are generally nucleophilic and resistant to nucleophilic attack. wikipedia.org However, nucleophilic aromatic substitution (SNA_r) can occur if the aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orglibretexts.org

In this compound, the acyl group at the C2 position is electron-withdrawing. This group activates the C-Br bond at the C5 position (a para-like relationship in thiophenes) towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substitution product. libretexts.org A variety of nucleophiles can be employed in this reaction, including:

Alkoxides (e.g., sodium methoxide) to form ethers.

Amines (e.g., piperidine, morpholine) to form substituted anilines. nih.gov

Thiolates to form thioethers.

The efficiency of the substitution is highly dependent on the strength of the nucleophile and the reaction conditions.

Reactivity of the Ethyl 5-Oxopentanoate (B1240814) Moiety

The ethyl 5-oxopentanoate side chain contains two key functional groups: a ketone and an ester. The primary sites of reactivity are the carbonyl carbon of the ketone and the α-carbon (C4) situated between the ketone and the ester linkage.

The protons on the carbon atom alpha to the ketone carbonyl group (the C4 position) are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form a nucleophilic enolate intermediate. masterorganicchemistry.combham.ac.uk This enolate is a versatile nucleophile that can participate in a variety of essential carbon-carbon bond-forming reactions. patsnap.com

Alkylation: The enolate can react with alkyl halides in an S_N2 reaction to form a new C-C bond at the α-position, effectively elongating the carbon chain. masterorganicchemistry.compatsnap.com The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible enolate formation. mnstate.edu

Aldol (B89426) Condensation: The enolate can add to the carbonyl group of another aldehyde or ketone, forming a β-hydroxy ketone (an aldol adduct). patsnap.com This reaction is a powerful tool for constructing larger molecules. The initial adduct can often be dehydrated under acidic or basic conditions to yield an α,β-unsaturated ketone.

Michael Addition: As a soft nucleophile, the enolate can add to the β-carbon of an α,β-unsaturated carbonyl compound in a conjugate (1,4) addition reaction. jove.com This reaction is highly efficient for forming new carbon-carbon bonds and is fundamental in synthetic organic chemistry. jove.com

Table 2: Key Reactions Involving the Enolate of the Keto-Ester Moiety
Reaction TypeElectrophileProduct Type
AlkylationAlkyl Halide (R-X)α-Alkylated Keto-Ester
Aldol CondensationAldehyde/Ketone (R₂C=O)β-Hydroxy Keto-Ester
Michael Additionα,β-Unsaturated Carbonyl1,5-Dicarbonyl Compound

The carbonyl carbon of the ketone is electrophilic due to the polarization of the C=O bond and is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction is a fundamental transformation of ketones. 182.160.97libretexts.org The initial attack results in the formation of a tetrahedral alkoxide intermediate, which is then typically protonated upon workup to yield an alcohol. libretexts.org

Common nucleophilic addition reactions at the ketone carbonyl include:

Reduction: Reaction with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), reduces the ketone to a secondary alcohol.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of a new carbon-carbon bond and, after workup, a tertiary alcohol.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the ketone carbonyl forms a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the ketone into an alkene, replacing the C=O double bond with a C=C double bond.

These reactions allow for the specific modification of the ketone group, transforming it into other important functional groups without affecting the thiophene ring or the ester moiety under appropriate conditions.

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to cleavage reactions such as hydrolysis and transesterification.

Ester Hydrolysis: In the presence of water and a catalyst (acid or base), the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 5-(5-bromothiophen-2-yl)-5-oxopentanoic acid, and ethanol.

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which can then be protonated to give the carboxylic acid.

Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. For example, reacting this compound with methanol (B129727) would be expected to produce Mthis compound and ethanol. The reaction is typically reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product.

A hypothetical transesterification reaction is presented in the table below.

ReactantReagentCatalystExpected ProductByproduct
This compoundMethanolH₂SO₄ or NaOMeMthis compoundEthanol

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with a ketone and an ester separated by a flexible alkyl chain, allows for the possibility of intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, the molecule could potentially undergo intramolecular cyclization. For instance, an intramolecular aldol-type condensation could theoretically occur if a strong base were to deprotonate the carbon alpha to the ketone, allowing it to attack the ester carbonyl. However, other reaction pathways might be more favorable. Another possibility is a Friedel-Crafts-type acylation where the carboxylic acid (formed from hydrolysis of the ester) or its derivative could cyclize onto the thiophene ring, although the bromine atom would influence the position of substitution.

Rearrangement Processes: The potential for molecular rearrangements exists, such as the Favorskii rearrangement if the alpha-carbon to the ketone were to be halogenated. Another theoretical possibility is the Baeyer-Villiger oxidation, where treatment with a peroxy acid could convert the ketone into an ester. This would result in the insertion of an oxygen atom between the thiophene ring and the carbonyl carbon or between the carbonyl carbon and the alkyl chain. The regioselectivity of this rearrangement would depend on the migratory aptitude of the adjacent groups.

The table below outlines a hypothetical Baeyer-Villiger rearrangement.

ReactantReagentExpected Product(s)
This compoundm-CPBAEthyl 4-(5-bromothiophene-2-carbonyloxy)pentanoate OR 5-bromothiophen-2-yl 4-(ethoxycarbonyl)butanoate

It must be reiterated that the reactions described above are based on the general principles of organic chemistry and the known reactivity of the functional groups present in this compound. Without specific experimental data for this compound, these descriptions remain hypothetical.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for its unparalleled ability to provide detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of different types of protons, their chemical environment, and their proximity to neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group and the pentanoate chain, as well as the protons on the bromothiophene ring, are expected. The ethyl group would manifest as a characteristic triplet and quartet pattern. The protons of the pentanoate chain would appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and ester groups. The two protons on the brominated thiophene (B33073) ring are expected to appear as distinct doublets in the aromatic region of the spectrum, with their coupling constant providing information about their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
PredictedTriplet3H-OCH₂CH
PredictedQuartet2H-OCH ₂CH₃
PredictedMultiplet2H-C(O)CH₂CH ₂CH₂-
PredictedTriplet2H-C(O)CH ₂CH₂CH₂-
PredictedTriplet2H-C(O)CH₂CH₂CH ₂-
PredictedDoublet1HThiophene-H
PredictedDoublet1HThiophene-H

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The spectrum would clearly show signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the aliphatic carbons of the pentanoate chain, and the four carbons of the bromothiophene ring.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Predicted-OCH₂C H₃
Predicted-OC H₂CH₃
Predicted-C(O)CH₂C H₂CH₂-
Predicted-C(O)C H₂CH₂CH₂-
Predicted-C(O)CH₂CH₂C H₂-
PredictedThiophene-C
PredictedThiophene-C
PredictedThiophene-C-Br
PredictedThiophene-C-C(O)
PredictedEster C =O
PredictedKetone C =O

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The most prominent peaks would be the strong C=O stretching vibrations for the ketone and the ester carbonyl groups. The C-O stretching of the ester and the C-Br stretching of the bromothiophene ring would also be identifiable. Furthermore, the spectrum would display C-H stretching vibrations for the aliphatic and aromatic protons.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
Predicted ~1735C=O Stretch (Ester)
Predicted ~1680C=O Stretch (Ketone)
Predicted ~3100-3000C-H Stretch (Aromatic)
Predicted ~2980-2850C-H Stretch (Aliphatic)
Predicted ~1250-1000C-O Stretch (Ester)
Predicted ~600-500C-Br Stretch

Note: The exact wavenumbers would need to be determined from an experimental spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated mass for the proposed molecular formula, C₁₁H₁₃BrO₃S. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The high accuracy of the mass measurement allows for the unambiguous confirmation of the elemental formula, leaving no doubt as to the identity of the compound.

Strategic Applications in Modern Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The 2-acylthiophene moiety within Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate serves as a valuable starting point for the synthesis of various heterocyclic compounds. The ketone's carbonyl group and the adjacent α-methylene group in the pentanoate chain are key reactive sites for cyclization and condensation reactions.

Classic synthetic strategies can be adapted to utilize this precursor. For instance, the ketone can react with reagents like isatin (B1672199) derivatives in reactions analogous to the Pfitzinger quinoline (B57606) synthesis to construct complex fused heterocyclic systems. researchgate.netosi.lv The reaction of 2-acetyl-5-arylthiophenes with 5-chloro- or 5-bromoisatins to yield substituted 2-(thienyl)-4-quinolinecarboxylic acids highlights the general applicability of this approach. researchgate.netosi.lv Furthermore, the ketone functionality is a key component in the Gewald reaction, a multicomponent reaction used to synthesize substituted aminothiophenes, demonstrating the potential for creating new thiophene (B33073) rings from the existing side chain. rroij.com The ethyl ester provides an additional handle that can participate in intramolecular cyclizations, such as the Dieckmann condensation, or be modified post-synthesis to further elaborate the molecular structure.

The following table summarizes potential heterocyclic systems that can be derived from 2-acylthiophene precursors like this compound, based on established synthetic transformations.

Heterocyclic SystemGeneral Synthetic StrategyKey Reactive Site(s)
Quinolines Pfitzinger ReactionKetone reacts with isatin derivatives. osi.lv
Pyridines Hantzsch Pyridine (B92270) SynthesisKetone and active methylene (B1212753) groups condense with an aldehyde and ammonia (B1221849) source.
Pyrimidines Biginelli ReactionKetone condenses with an aldehyde and urea/thiourea.
Thiophenes Gewald Aminothiophene SynthesisKetone, an α-cyano ester, and elemental sulfur undergo condensation. rroij.com
Pyrazoles Knorr Pyrazole Synthesis1,3-dicarbonyl system (derived from the keto-ester) reacts with hydrazines.

Building Block for Extended π-Conjugated Systems and Advanced Materials

The 5-bromo-substituted thiophene ring is a critical feature that positions this compound as a fundamental building block for extended π-conjugated systems. researchgate.net These systems are the cornerstone of modern organic electronic materials used in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.net

The carbon-bromine bond is readily activated by transition metal catalysts, particularly palladium, for use in a variety of cross-coupling reactions. researchgate.netresearchgate.net The Suzuki-Miyaura reaction, which couples the bromothiophene with aryl boronic acids, is a highly efficient method for creating thiophene-aryl linkages. nih.govresearchgate.netdntb.gov.ua Similarly, the Sonogashira coupling with terminal alkynes introduces rigid ethynyl (B1212043) spacers, which are effective in extending conjugation and have been used to synthesize potent antiproliferative agents. nih.gov Stille coupling (with organostannanes) and Heck coupling (with alkenes) further expand the range of possible structures.

This step-wise extension of the π-system allows for precise tuning of the material's electronic and photophysical properties. The resulting oligothiophenes and copolymers often exhibit favorable charge transport characteristics and strong light absorption/emission, which are essential for their application in electronic devices. researchgate.netresearchgate.net

Cross-Coupling ReactionCoupling PartnerResulting LinkageApplications of Product Class
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids/EstersThiophene-ArylOFETs, OLEDs, Solar Cells nih.govresearchgate.net
Sonogashira Terminal AlkynesThiophene-AlkynylMolecular Wires, Anticancer Agents nih.gov
Stille Organostannanes (Organotin compounds)Thiophene-Aryl/VinylConjugated Polymers, OLEDs
Heck AlkenesThiophene-VinylPhotovoltaics, Fluorescent Dyes
Buchwald-Hartwig Amines, AmidesThiophene-NitrogenHole-Transport Materials, Pharmaceuticals

Utility in Tandem Reactions and Cascade Processes for Complex Molecular Architectures

The distinct reactivity of the functional groups in this compound makes it an ideal substrate for the design of tandem reactions and cascade processes. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity.

A hypothetical tandem reaction could involve an initial intramolecular cyclization utilizing the keto-ester side chain, followed by an intermolecular cross-coupling reaction at the C-Br bond. For example, the side chain could first be induced to form a new heterocyclic ring, such as a dihydropyridinone. The resulting bicyclic intermediate, still containing the reactive C-Br bond, could then undergo a Suzuki or Sonogashira coupling in the same pot by the addition of a palladium catalyst and the appropriate coupling partner. This approach would rapidly generate highly complex and densely functionalized molecular architectures from a relatively simple starting material. Such strategies are at the forefront of modern synthesis, aiming to maximize efficiency while minimizing purification steps.

Development of Novel Synthetic Methodologies Leveraging its Bifunctional Character

The development of novel synthetic methodologies relies on building blocks with multiple, orthogonally reactive functional groups, a role for which this compound is well-suited. Its bifunctional character—a keto-ester chain amenable to nucleophilic attack and condensation, and a bromothiophene ring primed for organometallic cross-coupling—allows for the design of selective and sequential synthetic pathways.

Methodologies can be developed where one site is reacted while the other remains dormant, protected by the specific reaction conditions. For example, the ketone can be selectively transformed into an alcohol via reduction or an alkene via a Wittig reaction under conditions that leave the C-Br bond untouched. Subsequently, the C-Br bond can be engaged in a palladium-catalyzed coupling reaction. Conversely, the C-Br bond can be functionalized first via Suzuki or Stille coupling, introducing a new aryl or vinyl substituent. nih.gov The ketone and ester on the side chain of the resulting, more complex molecule would then be available for further transformations, such as aldol (B89426) condensations or cyclizations, to complete the synthesis of a target molecule. mdpi.com

This ability to perform regioselective functionalization is crucial for building libraries of related compounds for structure-activity relationship studies in drug discovery or for fine-tuning the properties of advanced materials. researchgate.netdntb.gov.ua The distinct electronic nature of the two reactive centers—the electrophilic carbonyl carbon versus the C-Br bond's susceptibility to oxidative addition—provides a robust platform for creating diverse and predictable synthetic outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a bromothiophene derivative with a β-keto ester precursor. For example, bromothiophene-containing intermediates (e.g., 5-bromothiophene-2-carboxylic acid derivatives) are reacted with ethyl 5-oxopentanoate via nucleophilic acyl substitution or cross-coupling reactions. Key intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and purity. Solvent systems like ethyl acetate/DMF (as seen in tert-butyl ester syntheses) are critical for optimizing yields .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • Methodological Answer : 1H^1H-NMR identifies the ethyl ester group (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2) and the β-keto carbonyl (δ ~3.3–3.5 ppm for CH2_2-CO). The 5-bromothiophene moiety shows aromatic protons at δ ~6.8–7.2 ppm, with splitting patterns confirming substitution. 13C^{13}C-NMR confirms carbonyl groups (δ ~170–210 ppm) and bromine-induced deshielding in the thiophene ring .

Q. What analytical techniques are essential for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities, while mass spectrometry (ESI- or EI-MS) confirms molecular weight (exact mass: ~317.99 g/mol). Melting point analysis and FT-IR (for carbonyl and ester groups) provide supplementary validation .

Advanced Research Questions

Q. How can conflicting crystallographic data during structural determination be resolved?

  • Methodological Answer : Use software like SHELXL for refining crystal structures. Discrepancies in bond lengths/angles may arise from twinning or disorder; applying restraints (e.g., DFIX for specific bonds) and validating with R-factor convergence (<5%) improves accuracy. High-resolution data (d-spacing <1 Å) and iterative refinement cycles are critical .

Q. What strategies optimize reaction yields when electron-withdrawing groups (e.g., bromothiophene) hinder nucleophilic reactivity?

  • Methodological Answer : Activate the carbonyl group using Lewis acids (e.g., AlCl3_3) or employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromothiophene integration. Solvent optimization (e.g., DMF for polar intermediates) and elevated temperatures (80–100°C) enhance reaction rates. Monitoring via TLC ensures intermediate stability .

Q. How does substituent variation (e.g., replacing bromine with fluorine) impact the compound’s electronic properties?

  • Methodological Answer : Computational modeling (DFT calculations) predicts changes in HOMO/LUMO levels and dipole moments. Experimentally, cyclic voltammetry measures redox potentials, while UV-vis spectroscopy tracks absorption shifts. Fluorine substitution reduces steric hindrance but increases electron deficiency, altering reactivity in subsequent derivatizations .

Q. What protocols validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., ester hydrolysis). Solid-state NMR and XRPD assess crystallinity changes. Argon-atmosphere storage at -20°C is recommended for long-term preservation .

Data Analysis and Contradiction Resolution

Q. How are contradictions in spectroscopic and computational data reconciled?

  • Methodological Answer : Cross-validate NMR/IR data with DFT-simulated spectra (Gaussian or ORCA software). Discrepancies in 1H^1H-NMR shifts may arise from solvent effects or proton exchange; using deuterated solvents and variable-temperature NMR resolves ambiguities .

Q. What systematic approaches identify synthetic byproducts or side reactions?

  • Methodological Answer : LC-MS/MS with tandem mass fragmentation pinpoints byproducts (e.g., bromine displacement products). Reaction monitoring via in-situ IR tracks carbonyl intermediates. Green chemistry principles (e.g., solvent recycling) minimize waste while isolating impurities .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight317.99 g/mol
Key 1H^1H-NMR Signalsδ 1.3 (CH3_3), δ 4.1 (OCH2_2)
Stability (Accelerated)No degradation at 40°C/75% RH (6 months)
Preferred Solvent for SynthesisDMF/ethyl acetate (5:1 v/v)

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